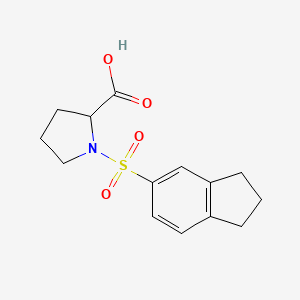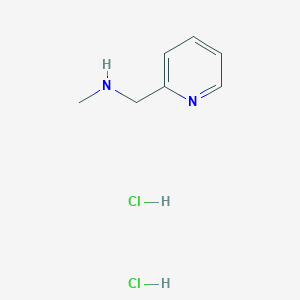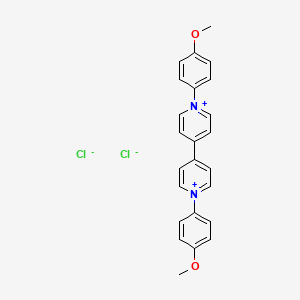![molecular formula C17H20ClNO B3071222 4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride CAS No. 1008773-38-3](/img/structure/B3071222.png)
4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride
Overview
Description
“4-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride” is a synthetic organic compound used as an intermediate in the production of various drugs and organic compounds . It is a derivative of piperidine , which is a common organic compound known as a representative structure element within many pharmaceuticals and alkaloids .
Synthesis Analysis
The synthesis of piperidone, a derivative of piperidine, involves the reduction of dihydropyridones using zinc/acetic acid. This process enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .Scientific Research Applications
1. Piperidine Derivatives in Medical Research
Piperidine derivatives, including compounds structurally related to 4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride, have been the focus of medical research due to their diverse pharmacological properties. For instance, cloperastine hydrochloride, another piperidine derivative, has been extensively used for its central antitussive effect in cough treatment. The identification and quantification of impurities in such compounds are crucial for ensuring the efficacy and safety of pharmaceutical products. This aspect of drug development has been explored by isolating, identifying, and characterizing various impurities in cloperastine hydrochloride, highlighting the importance of chemical purity in medical research and the potential for similar studies on related compounds like this compound (Liu et al., 2020).
2. Chemical Structure Analysis and Applications
Detailed structural analysis forms the cornerstone for understanding the properties and applications of chemical compounds. The crystal and molecular structure of related compounds such as 4-carboxypiperidinium chloride have been characterized using techniques like single crystal X-ray diffraction and FTIR spectrum analysis. Such studies reveal intricate details like hydrogen bonding patterns and molecular conformations, which are essential for predicting the behavior and reactivity of complex molecules, including this compound (Szafran et al., 2007).
3. Antibacterial Properties
The exploration of antibacterial properties in piperidine derivatives is a significant area of research. Compounds structurally related to this compound have been synthesized and tested for their antibacterial activity, showcasing the potential of these compounds in addressing antibiotic resistance and bacterial infections. These findings open the door to further investigations into the antibacterial efficacy of similar compounds, including this compound (Merugu et al., 2010).
Mechanism of Action
Target of Action
It’s known that 4-piperidone derivatives are used as intermediates in the manufacture of various chemicals and pharmaceutical drugs .
Mode of Action
It’s known that 4-piperidone and its derivatives can undergo various chemical reactions, including conjugate reduction and catalytic three-component coupling .
Biochemical Pathways
4-piperidone and its derivatives are known to be involved in various chemical reactions, serving as intermediates in the synthesis of other compounds .
Result of Action
It’s known that 4-piperidone and its derivatives can serve as intermediates in the synthesis of other compounds, potentially leading to various biological effects depending on the specific compounds synthesized .
properties
IUPAC Name |
4-(4-phenylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)19-17-10-12-18-13-11-17;/h1-9,17-18H,10-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSFLYOBACYRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid](/img/structure/B3071149.png)


![5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B3071169.png)
![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate](/img/structure/B3071186.png)
![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071187.png)
![4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071189.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid](/img/structure/B3071194.png)

![4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071208.png)
![methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B3071211.png)
![Methyl [1-(chloroacetyl)-3-oxodecahydroquinoxalin-2-yl]acetate](/img/structure/B3071230.png)
